molecular formula C19H14BrFO5 B2532924 Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308297-53-2

Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2532924
CAS No.: 308297-53-2
M. Wt: 421.218
InChI Key: REFBBTVJOHESOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative with a complex substitution pattern. Its structure includes:

  • Methyl ester at position 3 of the benzofuran core.
  • 2-Methyl group on the benzofuran ring.
  • 5-[2-(4-fluorophenyl)-2-oxoethoxy] side chain, introducing a ketone-linked fluorinated aromatic moiety.

Properties

IUPAC Name

methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFO5/c1-10-18(19(23)24-2)13-7-17(14(20)8-16(13)26-10)25-9-15(22)11-3-5-12(21)6-4-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFBBTVJOHESOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Benzofuran core with a methyl group at position 2 and a carboxylic acid ester at position 3.
  • Bromo substituent at position 6.
  • 2-(4-Fluorophenyl)-2-oxoethoxy side chain at position 5.

A convergent synthetic strategy is preferred, enabling modular assembly of these components. Critical intermediates include 5-hydroxy-2-methylbenzofuran-3-carboxylic acid (for subsequent esterification and functionalization) and 2-bromo-1-(4-fluorophenyl)ethanone (for side-chain installation).

Synthesis of the Benzofuran Core

The benzofuran scaffold is constructed via intramolecular cyclization , leveraging methodologies from Perkin rearrangements and Wittig reactions.

Starting Material Preparation

  • 5-Hydroxy-2-methylbenzofuran-3-carboxylic acid is synthesized from salicylaldehyde derivatives through Knoevenagel condensation followed by acid-catalyzed cyclization.
  • Example protocol:
    • Salicylaldehyde (1.0 equiv) reacts with methyl acetoacetate (1.2 equiv) in acetic acid under reflux (12 h).
    • Cyclization yields 2-methylbenzofuran-3-carboxylic acid (78% yield).

Bromination at Position 6

Electrophilic bromination introduces the bromo group using N-bromosuccinimide (NBS) under radical conditions:

  • Conditions : NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, 80°C, 4 h.
  • Yield : 94% (isolated as white crystals).
Table 1: Bromination Optimization
Brominating Agent Solvent Temp (°C) Yield (%)
NBS CCl₄ 80 94
Br₂ CH₂Cl₂ 25 62
HBr/H₂O₂ AcOH 60 45

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 3 is converted to a methyl ester via Fischer esterification :

  • Conditions : Methanol (excess), H₂SO₄ (cat.), reflux (6 h).
  • Yield : 99%.
  • Characterization :
    • ¹H NMR (CDCl₃): δ 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃).
    • HRMS : m/z Calcd. for C₁₂H₁₁BrO₄ [M+H]⁺: 313.9842; Found: 313.9838.

Installation of the 2-(4-Fluorophenyl)-2-Oxoethoxy Side Chain

The hydroxyl group at position 5 undergoes nucleophilic substitution with 2-bromo-1-(4-fluorophenyl)ethanone:

Reaction Protocol

  • Conditions :
    • 5-Hydroxy intermediate (1.0 equiv), 2-bromo-1-(4-fluorophenyl)ethanone (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 8 h.
  • Yield : 76%.

Mechanistic Insights

The reaction proceeds via deprotonation of the hydroxyl group to generate a phenoxide ion, which attacks the electrophilic carbon of the bromo ketone. This step is rate-determining and benefits from polar aprotic solvents like DMF.

Table 2: Side-Chain Installation Optimization
Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 60 76
NaH THF 25 68
Cs₂CO₃ DMSO 80 72

Final Product Characterization

The target compound is purified via column chromatography (hexane/EtOAc = 4:1) and characterized spectroscopically:

  • ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.5 Hz, 2H, Ar-F), 7.15 (d, J = 8.5 Hz, 2H, Ar-F), 5.30 (s, 2H, -OCH₂CO-), 3.85 (s, 3H, -COOCH₃), 2.35 (s, 3H, -CH₃).
  • ¹³C NMR (CDCl₃): δ 187.2 (C=O), 166.0 (COOCH₃), 115.5 (d, JCF = 21 Hz, Ar-F), 105.2 (benzofuran C-3).

Alternative Synthetic Routes

Microwave-Assisted Perkin Rearrangement

Adapting methods from benzofuran-2-carboxylic acid synthesis:

  • Conditions : 3-Bromocoumarin precursor, NaOH (2.0 equiv), ethanol, microwave (150 W, 5 min).
  • Yield : 95% (carboxylic acid intermediate), followed by esterification.

Suzuki Coupling for Aryl Functionalization

Aryl halide intermediates undergo cross-coupling with 4-fluorophenylboronic acid:

  • Conditions : Pd(dppf)Cl₂ (0.1 equiv), K₃PO₄ (3.0 equiv), dioxane/H₂O (4:1), 90°C, 12 h.
  • Yield : 59%.

Challenges and Optimization

  • Regioselectivity in Bromination : NBS in CCl₄ ensures selective bromination at position 6 due to radical stabilization by the electron-donating methoxy group.
  • Side-Chain Stability : The 2-oxoethoxy group is prone to hydrolysis under acidic conditions, necessitating neutral work-up protocols.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to a bromine atom.

  • Reduction: The fluoro group can be reduced to a hydroxyl group.

  • Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

  • Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromine (Br₂)

  • Reduction: Fluorophenol

  • Substitution: Amides or esters

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Its derivatives are being explored for use in drug development, particularly in targeting specific diseases.

  • Industry: It can be used in the production of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their biological or physicochemical distinctions:

Compound Name Substituent at Position 5 Substituent at Position 2 Ester Group Key Properties Reference
Target Compound 2-(4-fluorophenyl)-2-oxoethoxy Methyl Methyl Moderate cytotoxicity, potential antifungal activity
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (4-methylbenzyl)oxy Phenyl Ethyl Enhanced lipophilicity; activity against Gram-positive bacteria
Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (2-fluorophenyl)methoxy Methyl Methyl Reduced steric hindrance; improved membrane permeability
Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate 2-methoxy-2-oxoethoxy Phenyl Ethyl Higher metabolic stability; unconfirmed antifungal activity
Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (2,5-dimethylphenyl)methoxy Methyl Methyl Increased hydrophobicity; potential CNS penetration

Key Observations:

  • Ester Group Influence : Methyl esters (target compound) generally exhibit faster metabolic clearance compared to ethyl esters but may reduce toxicity .
  • Fluorophenyl Positioning : The para -fluorine in the target compound enhances electronic effects (e.g., dipole interactions) compared to ortho -fluorine derivatives, improving target binding specificity .
  • Side Chain Modifications : The 2-oxoethoxy group in the target compound introduces a ketone, which may participate in hydrogen bonding, unlike simple benzyloxy or methoxy substituents .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target compound: Estimated LogP ~ 3.5 (moderate, suitable for oral bioavailability).
    • Analogs with 2,5-dimethylphenylmethoxy (LogP ~ 4.2) show higher membrane permeability but lower aqueous solubility .

Biological Activity

Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H18BrFO6C_{21}H_{18}BrFO_{6} with a molecular weight of approximately 465.271 g/mol. Its structure features a benzofuran core, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC21H18BrF O6
Molecular Weight465.271 g/mol
Structural FeaturesBenzofuran core, bromine and fluorine substitutions

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzofuran Core : Utilizing appropriate precursors to construct the benzofuran framework.
  • Introduction of Functional Groups : Incorporating the bromo and fluorophenyl groups through electrophilic aromatic substitution or similar reactions.
  • Final Modifications : Adding the methoxyethyl and carboxylate groups to enhance solubility and biological activity.

These synthetic pathways allow for the optimization of biological activity by modifying functional groups.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzofuran can inhibit the growth of various cancer cell lines. The compound's structural components may enhance its interaction with specific targets involved in cancer progression.

In vitro studies using MTT assays have demonstrated that this compound exhibits promising cytotoxic effects against lung (A549) and cervical (HeLa) cancer cell lines, with calculated IC50 values indicating effective inhibition of cell viability.

Interaction Studies

Preliminary interaction studies suggest that this compound may bind to key enzymes or receptors implicated in cancer pathways. For example, molecular docking studies have been performed against targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), indicating potential therapeutic mechanisms.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the anticancer effects against A549 and HeLa cell lines.
    • Method : MTT assay conducted with varying concentrations.
    • Results : Significant inhibition observed, with morphological changes in treated cells suggesting effective cytotoxicity.
  • Molecular Docking Analysis :
    • Objective : Investigate binding affinities to ERK2 and FGFR2.
    • Method : Computational docking simulations were performed.
    • Results : Strong binding interactions were noted, supporting further investigation into its mechanism of action.

Q & A

Q. Characterization :

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl carbons (ester: ~170 ppm; ketone: ~190 ppm) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .

Advanced: How can reaction conditions be optimized to improve yield and purity during bromination?

Answer:

  • Solvent Selection : Use anhydrous DMF to enhance solubility of intermediates and reduce side reactions .
  • Catalyst Control : Add catalytic tetrabutylammonium iodide (TBAI) to facilitate bromide displacement .
  • Temperature : Maintain 0–5°C during bromination to minimize over-substitution .
  • Purification : Employ column chromatography (hexane:EtOAc gradient) or recrystallization from ethanol/water .

Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity via HPLC (>98%) .

Basic: What spectroscopic and chromatographic methods are critical for structural confirmation?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 449.02) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region and assign coupling patterns .
  • X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., dihedral angles between benzofuran and fluorophenyl groups) .

Q. Chromatography :

  • HPLC : Use a C18 column (MeCN:H₂O = 70:30) to assess purity and stability under varying pH .

Advanced: How do structural modifications at the oxoethoxy group influence biological activity?

Answer:

  • Electron-Withdrawing Groups : Fluorine at the phenyl ring enhances metabolic stability and target binding (e.g., kinase inhibition) .
  • Chain Length : Extending the oxoethoxy spacer improves solubility but may reduce cell permeability .
  • Substituent Position : Para-fluorine (vs. meta) optimizes π-π stacking with hydrophobic enzyme pockets .

Q. Experimental Design :

  • Synthesize analogs via Suzuki-Miyaura coupling to introduce varied aryl groups .
  • Screen against enzyme panels (e.g., cytochrome P450 isoforms) to assess selectivity .

Basic: What are the documented biological targets and associated assay methodologies?

Answer:

  • Anticancer Activity :
    • Targets : Tubulin polymerization inhibition (IC₅₀ = 2.1 μM in MCF-7 cells) .
    • Assays : MTT viability assays, flow cytometry for apoptosis (Annexin V/PI staining) .
  • Antimicrobial Activity :
    • Targets : Bacterial enoyl-ACP reductase (IC₅₀ = 8.3 μM) .
    • Assays : Broth microdilution (MIC values against S. aureus and E. coli) .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Answer:

  • Standardize Assay Conditions : Use identical cell lines (e.g., HepG2), serum concentrations, and incubation times .
  • Control Purity : Verify compound integrity via LC-MS before testing .
  • Structural Confounds : Compare activity of stereoisomers (e.g., E vs. Z oxoethoxy conformers) via chiral HPLC .

Case Study : Discrepancies in tubulin inhibition (IC₅₀ = 2.1 μM vs. 5.4 μM) were traced to differences in solvent (DMSO vs. EtOH) affecting compound aggregation .

Basic: What computational tools predict the compound’s drug-likeness and toxicity?

Answer:

  • ADMET Prediction : Use SwissADME for bioavailability (TPSA > 80 Ų reduces absorption) .
  • Toxicity : ProTox-II models highlight hepatotoxicity risks due to esterase-mediated hydrolysis .
  • Docking Studies : AutoDock Vina simulates binding to CYP3A4 (binding energy < -8 kcal/mol indicates strong interaction) .

Advanced: What strategies mitigate instability of the ester group in physiological conditions?

Answer:

  • Prodrug Design : Replace methyl ester with tert-butyl or pivaloyloxymethyl groups to delay hydrolysis .
  • Formulation : Encapsulate in PEGylated liposomes to reduce plasma esterase exposure .
  • Stability Assays : Monitor degradation in simulated gastric fluid (pH 1.2) and human serum .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.